methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate
Overview
Description
Methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was discovered by Cylene Pharmaceuticals and is currently being studied for its potential use in cancer treatment.
Mechanism of Action
Methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate works by binding to a specific site on RNA polymerase I, inhibiting its activity. This leads to a decrease in ribosomal RNA synthesis, which is necessary for cancer cell growth and proliferation. methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate has also been shown to induce DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models. However, methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Advantages and Limitations for Lab Experiments
One advantage of methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate is its selectivity for RNA polymerase I inhibition, which makes it a potentially safer and more effective cancer treatment compared to traditional chemotherapy drugs. However, methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate has not yet been extensively studied in vivo, and its long-term effects on healthy cells and tissues are still unknown.
Future Directions
There are several potential future directions for research on methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate. One area of interest is in combination therapy with other cancer drugs, which may enhance its effectiveness. Another potential direction is in the development of methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate analogs with improved pharmacokinetic properties. Additionally, further studies are needed to determine the safety and efficacy of methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate in human clinical trials.
Scientific Research Applications
Methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate has been shown to selectively inhibit RNA polymerase I transcription, which is overactive in many cancer cells. This makes it a promising candidate for cancer treatment. In preclinical studies, methyl N-(cyclohexylacetyl)-N-(2,6-diethylphenyl)alaninate has been shown to be effective against a variety of cancer cell lines, including breast, lung, and ovarian cancers.
properties
IUPAC Name |
methyl 2-(N-(2-cyclohexylacetyl)-2,6-diethylanilino)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO3/c1-5-18-13-10-14-19(6-2)21(18)23(16(3)22(25)26-4)20(24)15-17-11-8-7-9-12-17/h10,13-14,16-17H,5-9,11-12,15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIDDYLJJPPIHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(C(C)C(=O)OC)C(=O)CC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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